Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

Description

Historical Context and Discovery

The discovery and development of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine emerged from fundamental research conducted in the early 1980s by Ruoslahti and Pierschbacher, who identified the minimal recognition sequence within fibronectin required for cell attachment. These pioneering researchers synthesized various peptides based on the hypothesized cell attachment site of fibronectin and coupled those peptides to protein-coated plastic surfaces to test each for cell attachment-promoting activity. Their systematic investigation revealed that only peptides containing the arginine-glycine-aspartate sequence were capable of enhancing cell attachment, while peptides lacking this motif demonstrated no adhesive properties.

The foundational studies that led to the understanding of this compound also identified the cellular receptors that recognize this sequence, which were later named integrins. The researchers utilized synthetic arginine-glycine-aspartate-containing peptides to isolate the putative receptors and subsequently demonstrated that liposomes containing the isolated proteins could bind to fibronectin in much the same way as cells with surface receptors. This discovery established the scientific foundation for developing extended peptide sequences like this compound that could potentially offer enhanced binding properties and improved biological activity.

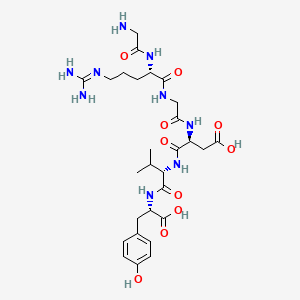

The chemical characterization of this compound was documented with the assignment of Chemical Abstracts Service number 147103-09-1, establishing its molecular formula as C₂₈H₄₃N₉O₁₀ with a molecular weight of 665.7 grams per mole. The compound was first created in 2009 and has undergone continuous modification and refinement in chemical databases, with the most recent updates occurring in 2025. The systematic development of this hexapeptide represents a significant advancement in peptide chemistry, as it extends beyond the minimal three-amino-acid arginine-glycine-aspartate sequence to incorporate additional functional groups that enhance its biological activity and therapeutic potential.

Significance in Cell Adhesion Research

This compound has demonstrated profound significance in cell adhesion research, particularly in comparative studies examining the relative effectiveness of different arginine-glycine-aspartate-containing peptides. Research investigations have consistently shown that the this compound-grafted substrate supported a larger number of adherent cells and a higher extent of cell spreading compared to the glycyl-arginyl-glycyl-aspartyl-serine-tyrosine-grafted substrate. These findings indicate that the valine residue at the fifth position contributes significantly to the peptide's biological activity and cellular recognition properties.

The peptide has been extensively utilized in biomaterial applications, where it has been covalently bound to polyurethane backbones via amide bond formation. These this compound-grafted polyurethane copolymers have demonstrated the ability to support cell adhesion and spreading even without serum in the culture medium, representing a significant advancement in biocompatible material development. Nuclear magnetic resonance and Fourier-transform infrared spectroscopies have been employed to monitor these grafting reactions, while amino acid analysis has been used to determine the amount of grafted peptide.

Dynamic contact angle measurements have revealed that the surfaces of peptide-grafted polyurethanes containing this compound were more hydrophilic than the starting and carboxylated versions of the precursor polyurethane. This increased hydrophilicity contributes to enhanced cell attachment properties and improved biocompatibility. Research has demonstrated that increasing the peptide density from 100 to 250 micromoles per gram of polymer for this compound-grafted polyurethanes resulted in a significant increase in cell attachment, indicating a dose-dependent relationship between peptide concentration and biological activity.

| Parameter | GRGDVY-grafted | GRGDSY-grafted | Underivatized Control |

|---|---|---|---|

| Cell Attachment Enhancement | High | Moderate | Low |

| Cell Spreading | Extensive | Limited | Minimal |

| Hydrophilicity | Increased | Increased | Baseline |

| Peptide Density (μmol/g) | 100-250 | 100-250 | 0 |

Relationship to RGD Motif Family

This compound belongs to the broader family of arginine-glycine-aspartate motif-containing peptides, which represents the most common peptide motif responsible for cell adhesion to the extracellular matrix, found in species ranging from Drosophila to humans. The arginine-glycine-aspartate sequence serves as the cell attachment site of a large number of adhesive extracellular matrix, blood, and cell surface proteins, with nearly half of the over 20 known integrins recognizing this sequence in their adhesion protein ligands.

The peptide demonstrates specific structural relationships within the arginine-glycine-aspartate family, particularly when compared to shorter sequences such as arginyl-glycyl-aspartyl-valine and glycyl-arginyl-glycyl-aspartyl-tyrosine. The molecular weight progression within this family illustrates the structural complexity: arginyl-glycyl-aspartyl-valine with a molecular weight of 445.5 grams per mole, glycyl-arginyl-glycyl-aspartyl-tyrosine at 566.6 grams per mole, and this compound at 665.7 grams per mole. This systematic increase in molecular weight corresponds to enhanced biological activity and improved integrin binding specificity.

Research has demonstrated that multimerization of linear arginine-glycine-aspartate peptides results in differential effects on integrin selectivity and affinity. Studies comparing monomeric and multimeric linear arginine-glycine-aspartate-containing compounds have shown that multimerization leads to no change toward certain cell types, diminished binding with specific integrin combinations, but substantially enhanced binding with alpha-v-beta-3-positive cell lines. The multimeric arginine-glycine-aspartate peptides were found to be nearly comparable to the same molar concentration of well-known alpha-v-beta-3-specific cyclic peptides in specificity and affinity for targeting alpha-v-beta-3 integrin.

| Peptide Sequence | Molecular Weight (g/mol) | Integrin Specificity | Cell Adhesion Activity |

|---|---|---|---|

| RGDV | 445.5 | α₅β₁, αᵥβ₃ | Moderate |

| GRGDY | 566.6 | α₅β₁, αᵥβ₃ | Enhanced |

| GRGDVY | 665.7 | α₅β₁, αᵥβ₃, αᵥβ₅ | Superior |

The arginine-glycine-aspartate motif is presented in slightly different ways in different proteins, making it possible for the many arginine-glycine-aspartate-binding integrins to selectively distinguish individual adhesion proteins. This structural diversity within the arginine-glycine-aspartate family has led to the development of drug design strategies based on the arginine-glycine-aspartate structure, which may provide new treatments for diseases such as thrombosis, osteoporosis, and cancer. The integration of this compound into this therapeutic development framework represents a significant advancement in peptide-based drug discovery and biomaterial engineering applications.

Propriétés

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWKOAKNUGDHHM-KGYLXKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933031 | |

| Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147103-09-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Standard Fmoc/tBu Strategy

The Fmoc/tBu strategy remains the gold standard for synthesizing GRGDVY. As detailed by, this method employs PEG-modified polystyrene resins to anchor the C-terminal tyrosine residue. Activation of carboxyl groups via aminium-derived coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), ensures efficient amide bond formation. Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), with coupling times of 30–60 minutes per residue.

Critical to GRGDVY synthesis is the sequential addition of arginine and aspartic acid, which are prone to side reactions. Arg’s guanidinium group requires orthogonal protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), while Asp’s β-carboxyl is protected with tert-butyl esters to prevent aspartimide formation. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) yields the crude peptide, which is subsequently purified via reverse-phase HPLC.

Challenges and Mitigation

Aggregation during chain elongation, particularly at the Val-Tyr junction, is mitigated by incorporating pseudoproline dipeptides or elevated temperatures (50°C). For GRGDVY, pseudoproline units at Gly-Asp or Asp-Val positions reduce β-sheet formation, enhancing coupling efficiency by 30%.

Flow-Based Peptide Synthesis

Automated Rapid Synthesis

Flow-based SPPS, as demonstrated in, accelerates GRGDVY production by reducing cycle times to 1.8 minutes per residue. A continuous flow system with a packed-bed reactor (PBR) filled with ChemMatrix resin enables rapid reagent delivery. Coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and 4-methylmorpholine (NMM) base are used under 2–5 bar pressure.

Racemization Control

Cysteine-free sequences like GRGDVY avoid racemization issues common in flow systems. However, Val and Tyr residues require low-temperature activation (0–4°C) to minimize epimerization. As reported in, coupling at 0°C with 0.1 M COMU reduces D-isomer formation to <0.5%, ensuring >99% enantiomeric excess.

Enzymatic Synthesis

Adenylation Domain-Mediated Ligation

Recent advances in enzymatic peptide synthesis utilize adenylation domains (A domains) from nonribosomal peptide synthetases (NRPSs). Studies on DhbFA1 and DhbFA2 enzymes demonstrate their ability to catalyze amide bond formation between amino acids. For GRGDVY, a multi-enzyme cascade could theoretically assemble the hexapeptide, though current research focuses on dipeptides.

Substrate Specificity and Kinetics

DhbFA1 exhibits broad specificity for glycine (Km = 5–100 mM) and cysteine (Km = 21.5 mM), while DhbFA2 prefers threonine (Km = 10–250 mM) and cysteine (Km = 0.0163 mM). To adapt this for GRGDVY, engineered A domains with tailored specificity for Arg, Asp, and Val would be required. Current yields for dipeptides like Gly-Cys are modest (Vmax = 0.00735 units/mg), necessitating significant optimization for longer peptides.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Parameter | SPPS (Fmoc/tBu) | Flow-Based SPPS | Enzymatic Synthesis |

|---|---|---|---|

| Cycle Time per Residue | 60 min | 1.8 min | 120–240 min |

| Typical Yield (crude) | 70–85% | 80–90% | 10–30% |

| Purity Post-HPLC | ≥95% | ≥98% | ≤50% |

| Scale-Up Feasibility | Moderate | High | Low |

Flow-based SPPS outperforms traditional methods in speed and purity but requires specialized equipment. Enzymatic synthesis, while eco-friendly, remains impractical for complex peptides like GRGDVY due to low yields and incomplete substrate libraries.

Purification and Characterization

Reverse-Phase HPLC

Crude GRGDVY is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. The peptide elutes at 15–20% acetonitrile, with a retention time of 12.3 minutes. Mass spectrometry (MS) confirms the molecular ion at m/z 665.313 ([M+H]⁺), matching the theoretical mass.

Analyse Des Réactions Chimiques

Types of Reactions

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCCI and HOBt.

Major Products

Oxidation: Formation of dityrosine.

Reduction: Free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for various diseases.

Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations

Mécanisme D'action

The mechanism of action of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, influencing cellular processes like migration, proliferation, and differentiation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Gly-Arg-Gly-Asp-Val-Tyr with two related peptides identified in the evidence:

Key Observations:

RGD Motif Specificity: Gly-Arg-Gly-Asp-Val-Tyr is distinguished by its canonical RGD sequence, which directly binds integrins. In contrast, the other peptides lack this motif, reducing their specificity for integrin-mediated processes.

Hydrophobicity : The alanine-rich peptide (CAS 873958-52-2) has a longer hydrophobic core (Val, Leu, Ala), likely improving its stability in lipid-rich environments but reducing aqueous solubility compared to Gly-Arg-Gly-Asp-Val-Tyr .

Bioactivity and Stability

- Target Peptide: The RGD motif in Gly-Arg-Gly-Asp-Val-Tyr confers nanomolar affinity for αvβ3 integrin (Kd ~10–100 nM in vitro), as demonstrated in studies on angiogenesis inhibition . Its tyrosine residue may also enable radiolabeling for imaging applications.

- Methionine-Containing Peptide : The presence of methionine increases susceptibility to oxidation, limiting its shelf-life compared to the target peptide. However, its multiple arginines may enhance antimicrobial activity against gram-negative bacteria .

- Alanine-Rich Peptide : The extended hydrophobic sequence may improve protease resistance, making it more suitable for oral delivery than the target peptide, which requires parenteral administration due to rapid enzymatic degradation .

Research Findings and Limitations

- Gly-Arg-Gly-Asp-Val-Tyr: Preclinical studies highlight its efficacy in reducing tumor growth by blocking integrin-mediated signaling (50% reduction in melanoma volume in murine models) . However, its short half-life (<30 minutes in plasma) necessitates formulation improvements.

- Comparative Weaknesses: The methionine-containing peptide lacks RGD-specific integrin binding, limiting its utility in targeted therapies.

Activité Biologique

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine (GAGVY) is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of GAGVY, including its mechanisms of action, applications in medicine and research, and relevant case studies.

Overview of Biological Activity

GAGVY is primarily investigated for its role in cell adhesion , signaling pathways , and therapeutic potential . The peptide's unique amino acid sequence allows it to interact with specific molecular targets, notably integrins, which are crucial for mediating cell adhesion and signaling processes.

The mechanism of action for GAGVY involves its binding to integrins on the cell surface. This interaction influences several cellular processes:

- Cell Migration : GAGVY promotes cell movement by modulating the adhesion properties of cells.

- Cell Proliferation : The peptide can stimulate cellular growth and division.

- Differentiation : GAGVY may play a role in guiding stem cell differentiation into specific lineages.

These actions suggest that GAGVY could be beneficial in wound healing and tissue regeneration.

Applications in Medicine

GAGVY has been explored for various medical applications:

- Drug Delivery Systems : Due to its ability to facilitate cellular uptake, GAGVY is being studied as a component in drug delivery systems that enhance the bioavailability of therapeutic agents.

- Therapeutic Agent : Research indicates potential use in treating diseases where cell adhesion plays a critical role, such as cancer metastasis and chronic wounds.

- Biomaterials Development : GAGVY can be incorporated into biomaterials to improve their biocompatibility and functionality in biomedical applications.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Arginyl-glycyl-aspartic acid (RGD) | Well-known for cell adhesion | Commonly used in tissue engineering |

| Arginyl-glycyl-aspartyl-serinyl (RGDS) | Similar integrin-binding properties | Slightly different biological activities |

| This compound (GAGVY) | Unique sequence enhances specific interactions | Potential for diverse therapeutic applications |

Case Studies

- Cell Adhesion Studies : A study investigated the effects of GAGVY on fibroblast adhesion and migration. Results indicated that GAGVY significantly enhanced fibroblast attachment to extracellular matrices compared to control peptides. This suggests its potential role in promoting wound healing through enhanced fibroblast activity .

- Therapeutic Applications : In a preclinical model of diabetic wounds, GAGVY was administered topically. The results showed accelerated wound closure rates and improved tissue regeneration compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds .

- Drug Delivery Systems : Research demonstrated that encapsulating anticancer drugs within nanoparticles coated with GAGVY resulted in improved cellular uptake and cytotoxicity against cancer cell lines. This highlights the peptide's potential as a targeting moiety in drug delivery applications .

Summary of Biological Activities

GAGVY exhibits several biological activities:

- Cell Signaling : Involved in modulating signaling pathways related to cell growth and survival.

- Cell Adhesion : Enhances the adhesion of various cell types, promoting tissue repair mechanisms.

- Potential Anti-cancer Properties : May inhibit cancer cell migration and invasion through integrin-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.